N,N-dimethyl-2-sulfamoylbenzamide
Description
Contextualization within Modern Chemical Biology and Medicinal Chemistry Research
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can interact with biological targets in a specific and potent manner is paramount. N,N-dimethyl-2-sulfamoylbenzamide and its analogues are of interest due to the proven track record of their constituent chemical motifs. The sulfamoylbenzamide core is a versatile scaffold that has been explored for a range of biological activities. nih.gov For instance, derivatives of this core have been investigated as potential inhibitors of enzymes crucial in disease pathways, such as the human nucleotide-metabolizing enzymes (h-NTPDases) and the signal transducer and activator of transcription 3 (STAT3) signaling pathway. nih.govnih.gov
The exploration of such compounds is driven by the need for new therapeutic agents that can overcome challenges such as drug resistance and off-target effects. The modular nature of the sulfamoylbenzamide scaffold allows for systematic modifications to fine-tune its pharmacological properties, a key strategy in modern medicinal chemistry.
Historical Academic Trajectories in Benzamide (B126) and Sulfonamide Chemistry
The history of benzamide and sulfonamide chemistry is rich with therapeutic breakthroughs. Benzamides are a class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. ontosight.ai Research into benzamide derivatives is a continuous effort, with scientists exploring new synthetic pathways and structure-activity relationships (SAR) to enhance their biological effects. ontosight.ai
The advent of sulfonamides in the 1930s marked a new era in the treatment of bacterial infections. The discovery of Prontosil, a sulfonamide-containing dye, and its subsequent breakdown in the body to the active antibacterial agent sulfanilamide, was a landmark achievement. nih.gov This discovery paved the way for the development of a wide array of sulfa drugs. The mechanism of action of these early antibacterial sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. nih.gov
Rationale for Comprehensive Research Investigation
The rationale for investigating this compound and its analogues is multifold. The combination of the benzamide and sulfonamide moieties in a single molecule creates a unique chemical entity with the potential for novel biological activities. The exploration of its analogues has already shown promise in diverse therapeutic areas. For example, certain sulfamoylbenzamide derivatives have been identified as potent inhibitors of the Hepatitis B Virus (HBV) capsid assembly. nih.gov
Furthermore, the study of these compounds contributes to a deeper understanding of SAR, guiding the design of future drug candidates with improved potency and selectivity. The synthesis and biological evaluation of a library of structurally diverse sulfamoylbenzamide analogues allow researchers to map the chemical space and identify key structural features responsible for their biological effects. nih.govnih.gov
Detailed Research Findings on this compound Analogues
While specific research on this compound is limited, extensive studies on its analogues, particularly those with substitutions on the benzene (B151609) ring, provide valuable insights into the potential of this class of compounds.
Synthesis of Sulfamoylbenzamide Derivatives
The synthesis of sulfamoylbenzamide analogues typically follows a multi-step linear approach. A common starting material is a substituted benzoic acid, which undergoes chlorosulfonation to introduce the sulfonyl chloride group. nih.gov This intermediate is then reacted with an amine to form the sulfonamide. Finally, the carboxylic acid is converted to a carboxamide. nih.gov For example, the synthesis of certain sulfamoylbenzamide derivatives intended as HBV capsid assembly effectors started with 2-fluorobenzoic acid, which was chlorosulfonated and then reacted with 3,4-difluoroaniline (B56902) to form the amide. nih.gov
A general synthetic scheme for a related analogue, N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide, involves the nitration of a suitable benzene derivative, followed by sulfonylation and methylation. smolecule.com
Biological Activity of Sulfamoylbenzamide Analogues
The biological activities of sulfamoylbenzamide analogues are diverse and depend on the specific substitutions on the core structure.
A series of N-substituted sulfamoylbenzamide derivatives have been designed and synthesized as inhibitors of the STAT3 signaling pathway, a key target in cancer therapy. nih.gov One of the most potent compounds in this series, Compound B12 , demonstrated significant inhibition of the IL-6/STAT3 signaling pathway in various cancer cell lines. nih.gov
Table 1: Inhibitory Activity of Compound B12 on Cancer Cell Lines
| Cell Line | IC₅₀ (μM) |
| MDA-MB-231 | 0.61 |
| HCT-116 | 1.11 |
| SW480 | Not specified |
Data extracted from a study on N-substituted sulfamoylbenzamide derivatives as STAT3 inhibitors. nih.gov
In the search for new antiviral agents, sulfamoylbenzamide derivatives have been synthesized and evaluated for their ability to inhibit HBV capsid assembly. nih.gov Several analogues showed potent anti-HBV activity in the low micromolar range. nih.gov For instance, a cyclopentyl sulfonamide derivative, DVR-56 , exhibited an EC₅₀ of 0.8 ± 0.2 μM in an in vitro assay. uni.lu
Table 2: Anti-HBV Activity of Selected Sulfamoylbenzamide Analogues
| Compound | EC₅₀ (μM) |
| DVR-56 | 0.8 ± 0.2 |
| 4f (difluoro azetidine (B1206935) substituted) | 1.2 ± 0.6 |
Data from a study on sulfamoylbenzamide derivatives as HBV capsid assembly effectors. uni.lu
Sulfamoyl-benzamide derivatives have also been explored as selective inhibitors of human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in various pathological conditions. nih.gov The synthesis of these compounds involved a linear approach starting from chlorosulfonation of benzoic acids. nih.gov
Structure-Activity Relationship (SAR) Studies
SAR studies on sulfamoylbenzamide analogues have revealed key structural features that influence their biological activity. For example, in the development of STAT3 inhibitors, modifications at the N-substituted position of the sulfamoylbenzamide scaffold led to compounds with varying potencies. nih.gov Similarly, for the anti-HBV agents, the nature of the substituent on the sulfonamide nitrogen was found to be critical for activity. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
N,N-dimethyl-2-sulfamoylbenzamide |
InChI |
InChI=1S/C9H12N2O3S/c1-11(2)9(12)7-5-3-4-6-8(7)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14) |
InChI Key |
WVYHLTPSPMSWBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Synthesis Research
Development of Novel Synthetic Routes and Reaction Pathways
The development of innovative and efficient synthetic strategies is crucial for the large-scale production of N,N-dimethyl-2-sulfamoylbenzamide. Research in this area has explored various approaches to enhance regioselectivity, introduce modern catalytic methods, and incorporate green chemistry principles.
Exploration of Regioselective and Stereoselective Synthesis Strategies
The regioselective synthesis of this compound is centered on the controlled introduction of the sulfamoyl group at the ortho position of the benzamide (B126) moiety. A common and established route involves the reaction of 2-halobenzoic acids, such as 2-fluorobenzoic acid, with chlorosulfonic acid. This reaction yields the corresponding 2-carboxybenzenesulfonyl chloride, which can then be selectively reacted with dimethylamine (B145610) to form the target molecule. The directing effect of the carboxyl group favors the formation of the ortho-substituted product.
In a broader context of sulfamoylbenzamide synthesis, the challenge of regioselectivity is often addressed by the careful choice of starting materials and reaction conditions. For instance, the Friedel-Crafts sulfonylation of substituted anilides can lead to a mixture of regioisomers, necessitating chromatographic separation to isolate the desired product. nih.gov The structure of these isomers can be confirmed by detailed analysis of their 1H NMR coupling constants. nih.gov
As this compound is an achiral molecule, stereoselective synthesis is not a relevant consideration for its preparation.
Application of Modern Catalytic Systems in Benzamide Formation
Modern catalytic systems offer significant advantages in terms of reaction efficiency, selectivity, and sustainability. While specific applications of modern catalysts for the direct synthesis of this compound are not extensively documented in publicly available research, related transformations in benzamide synthesis provide insights into potential catalytic approaches.
Copper-catalyzed reactions, for example, have been effectively used in the formation of C-N bonds in various aromatic compounds. nih.gov In the synthesis of related complex benzamide structures, copper(I) iodide has been employed as a catalyst for N-alkylation reactions, although these can sometimes be sluggish and require high temperatures. nih.gov Microwave irradiation has been shown to accelerate such copper-catalyzed couplings in certain cases. nih.gov
Furthermore, the synthesis of N,N-dimethyl benzamides, in general, has been achieved through copper-catalyzed one-pot reactions, utilizing N,N-dimethylformamide (DMF) as the amide source. acs.org These methods often involve catalysts like copper(I) oxide in the presence of a ligand such as 1,10-phenanthroline.
The following table provides an illustrative example of a copper-catalyzed amidation reaction for a related system:
| Catalyst | Ligand | Amide Source | Temperature (°C) | Yield (%) |
| Cu₂O | 1,10-phenanthroline | DMF | 130 | up to 85 |
Table 1: Example of a Copper-Catalyzed N,N-dimethyl Benzamide Synthesis. acs.org
Green Chemistry Principles in Scalable Synthesis Research
The application of green chemistry principles to the synthesis of fine chemicals like this compound is of paramount importance for sustainable industrial production. Key areas of focus include the use of safer solvents, waste reduction, and the development of more atom-economical reactions.
One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous solvents. Research in pharmaceutical synthesis, which shares many principles with fine chemical production, is actively exploring water-based or bio-derived solvents as alternatives to traditional organic solvents. rsc.org Additionally, solvent-free reaction conditions are being investigated to further reduce environmental impact. nih.gov
The use of renewable feedstocks is a long-term goal in green chemical synthesis. While not yet widely implemented for this specific compound, the broader trend in chemical manufacturing is to move away from petroleum-based starting materials towards bio-based alternatives. rsc.org
Optimization and Mechanistic Elucidation of Existing Synthetic Procedures
To enhance the efficiency and reliability of this compound synthesis, a thorough understanding of the reaction kinetics, thermodynamics, and underlying mechanisms is essential.
Kinetic and Thermodynamic Studies of Reaction Parameters
The optimization of sulfamoylbenzamide synthesis can be achieved by monitoring the progress of the reaction using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This allows for the adjustment of reaction parameters in real-time to maximize yield and minimize the formation of byproducts. Key parameters that are typically optimized include:
Temperature: Affects both the rate of reaction and the stability of reactants and products.
Concentration of Reactants: Influences the reaction rate according to the rate law.
Solvent: Can affect the solubility of reactants and intermediates, as well as the reaction mechanism.
Catalyst Loading: In catalyzed reactions, the amount of catalyst can significantly impact the reaction rate.
The following table outlines typical reaction conditions for the synthesis of sulfamoylbenzamide derivatives, which can be systematically varied for optimization:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time |
| 2-Fluorobenzoic Acid | Chlorosulfonic Acid | - | 80 | 4h |
| Sulfonyl Chloride Intermediate | Dimethylamine | Dichloromethane | 0 to rt | 2h |
Table 2: Typical Reaction Parameters for Sulfamoylbenzamide Synthesis. nih.gov
Investigation of Intermediate Structures and Transition States
The synthesis of this compound proceeds through a key intermediate, 2-carboxybenzenesulfonyl chloride. This intermediate is formed from the reaction of a 2-substituted benzoic acid with chlorosulfonic acid. The sulfonyl chloride group is highly reactive and serves as an electrophilic site for the subsequent nucleophilic attack by dimethylamine to form the final benzamide product.
While experimental isolation and characterization of transient intermediates and transition states can be challenging, computational methods such as Density Functional Theory (DFT) can provide valuable insights. For instance, DFT calculations have been successfully employed to investigate the transition states of related reactions, such as the para-selective alkylation of N,N-dimethylbenzamide catalyzed by a nickel/aluminum system. acs.org These studies can elucidate the electronic and steric factors that govern the selectivity of the reaction.
Precursor Chemistry and Advanced Derivatization Strategies for Sulfamoylbenzamide Scaffolds
The synthesis of this compound and its analogues relies on a foundation of versatile precursor chemistry, which allows for the construction of the core sulfamoylbenzamide scaffold. From this core, advanced derivatization strategies enable the generation of a wide array of structurally diverse molecules for various research applications.
The strategic selection of starting materials is crucial for the efficient synthesis of the target scaffold. A common and effective approach begins with substituted benzoic acids. For instance, the synthesis of sulfamoylbenzamide derivatives can be initiated from 2-fluorobenzoic acid, which undergoes reaction with chlorosulfonic acid to produce an intermediate sulfonyl chloride. nih.gov This key intermediate is then amenable to reaction with various amines to build the desired sulfonamide functionality. nih.gov A linear synthesis approach starting with the chlorosulfonation of benzoic acid, followed by the sequential formation of the sulfonamide and then the carboxamide, has proven effective. nih.gov The chlorosulfonation of the electron-deficient benzoic acid may require slightly elevated temperatures and an excess of chlorosulfonic acid to proceed efficiently. nih.gov
Another significant precursor is isatoic anhydride (B1165640). This compound can serve as a starting point for forming the N,N-dimethylbenzamide portion of the target molecule. Reaction of isatoic anhydride with dimethylamine can yield 2-amino-N,N-dimethylbenzamide, which can then be further functionalized. google.com Saccharin (B28170) (1,2-benzisothiazol-3-one-1,1-dioxide) also presents a viable, albeit less direct, precursor. Chemical manipulation can open the isothiazole (B42339) ring of saccharin to generate derivatives of 2-sulfamoylbenzoic acid. nih.govnih.gov
The table below summarizes key precursors and the initial transformations they undergo to form the foundational sulfamoylbenzamide structure.
| Precursor | Key Transformation | Resulting Intermediate/Scaffold | Reference |
|---|---|---|---|
| Substituted Benzoic Acids (e.g., 2-Fluorobenzoic Acid) | Chlorosulfonation with chlorosulfonic acid (ClSO₃H). | Substituted 2-chlorosulfonylbenzoic acid. | nih.govnih.gov |
| Isatoic Anhydride | Aminolysis with dimethylamine. | 2-Amino-N,N-dimethylbenzamide. | google.com |
| Saccharin | Ring-opening reactions. | 2-Sulfamoylbenzoic acid derivatives. | nih.govnih.gov |
| 2-Fluoroacetanilide | Friedel-Crafts sulfonylation with chlorosulfonic acid. | Mixture of regioisomeric sulfonyl chlorides. | nih.gov |
Once the core sulfamoylbenzamide scaffold is assembled, a multitude of advanced derivatization strategies can be employed to modify its structure, fine-tuning its properties for specific applications. These strategies range from creating large libraries of compounds for screening purposes to introducing specific conformational constraints.
Solid-Phase Synthesis has emerged as a powerful tool for the high-throughput generation of compound libraries. researchgate.net In this approach, the sulfamoylbenzamide scaffold is covalently attached to a polymeric resin, or 'solid support'. d-nb.info This immobilization allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process. d-nb.info After the desired chemical modifications are complete, the final product is cleaved from the resin. This methodology is particularly advantageous for creating diverse libraries for drug discovery. researchgate.netd-nb.info
Cyclization Strategies are employed to introduce conformational rigidity into the flexible sulfamoylbenzamide structure. researchgate.netnih.gov Constraining the molecule's shape can enhance its binding affinity and selectivity for biological targets. nih.gov Techniques such as macrocyclization, where a flexible chain is looped back and connected to another part of the molecule, or the formation of fused and spirocyclic ring systems, are utilized to explore new chemical space and improve pharmacokinetic profiles. researchgate.netnih.gov
Click Chemistry , most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and specific method for derivatization. This reaction allows for the straightforward conjugation of diverse molecular fragments to a sulfamoylbenzamide core that has been functionalized with either an azide (B81097) or an alkyne group. researchgate.net This strategy has been successfully demonstrated in the derivatization of the related saccharin scaffold to produce novel triazole conjugates. researchgate.net
One-Pot Syntheses enhance synthetic efficiency by combining multiple reaction steps into a single procedure, avoiding the need to isolate and purify intermediate compounds. For sulfamoylbenzamides, a one-pot approach can be used for the simultaneous formation of both the sulfonamide and carboxamide moieties by treating the initial chlorosulfonation product with an excess of a primary or secondary amine. nih.gov
The following table outlines these advanced derivatization strategies and their applications to the sulfamoylbenzamide scaffold.
| Strategy | Description | Application/Advantage | Reference |
|---|---|---|---|
| Solid-Phase Synthesis | The scaffold is attached to a polymer resin, allowing for sequential reactions and simplified purification. | Ideal for high-throughput synthesis and the creation of large, diverse compound libraries. | researchgate.netd-nb.info |
| Cyclization Strategies | Formation of rings (macrocycles, fused rings, spirocycles) to constrain the molecule's conformation. | Increases structural rigidity, which can improve binding affinity, selectivity, and pharmacokinetic properties. | researchgate.netnih.gov |
| Click Chemistry (CuAAC) | A highly efficient cycloaddition reaction between an azide and an alkyne to link molecular fragments. | Allows for the modular and robust synthesis of complex derivatives with high yields and specificity. | researchgate.net |
| One-Pot Bis-Amidation | Simultaneous formation of the sulfonamide and carboxamide by reacting the sulfonyl chloride intermediate with excess amine. | Improves synthetic efficiency by reducing the number of steps and purification procedures. | nih.gov |
| Carbodiimide Coupling | Use of reagents like EDC to facilitate amide bond formation between the carboxylic acid and various amines. | A standard, versatile method for introducing a wide range of substituents at the carboxamide position. | nih.gov |
Mechanistic understanding of the key bond-forming steps is essential for optimizing reaction conditions and predicting outcomes. The solvolysis of related arenesulfonyl chlorides has been studied, revealing that the reaction mechanism can be complex, often proceeding via a bimolecular nucleophilic substitution (SN2) pathway. beilstein-journals.orgbeilstein-journals.org However, for sterically hindered substrates, a partial shift towards a unimolecular (SN1) mechanism has been proposed. beilstein-journals.org Similarly, the reactivity of carbamoyl (B1232498) chlorides, which share the N-C=O moiety, has been investigated, with solvolysis typically occurring via an SN1 mechanism at the carbonyl carbon. nih.gov These studies provide valuable insight into the likely reactive pathways involved in the synthesis and derivatization of this compound.
Comprehensive Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For N,N-dimethyl-2-sulfamoylbenzamide, ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom.
While specific, complete NMR data sets for this compound are not extensively published in dedicated studies, typical chemical shifts can be inferred from analyses of closely related structures, such as ortho-substituted benzamides and arylsulfonamides. rsc.orgnsf.govrsc.orgnih.gov The protons of the N,N-dimethyl group would appear as one or two singlets in the aliphatic region of the ¹H NMR spectrum, while the aromatic protons would exhibit complex multiplet patterns in the downfield region. rsc.org The sulfonamide (SO₂NH₂) protons typically present as a broad singlet, with a chemical shift that can be sensitive to solvent and concentration. nih.govresearchgate.net
In the ¹³C NMR spectrum, distinct signals would correspond to the methyl carbons, the aromatic carbons, and the carbonyl carbon of the amide group. rsc.orgrsc.org The positions of the aromatic carbon signals are influenced by the electronic effects of both the sulfamoyl and benzamide (B126) substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated ranges based on analogous structures. Actual values may vary based on solvent and experimental conditions.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | 2.8 - 3.2 | 35 - 39 |
| Aromatic C-H | 7.2 - 8.1 | 125 - 140 |
| SO₂NH₂ | 5.0 - 11.5 | - |
| C=O | - | 168 - 172 |
| Aromatic C (quaternary) | - | 130 - 145 |
Multi-dimensional NMR for Complex Structural Assignments
For unambiguous assignment of the complex aromatic signals and to confirm through-bond and through-space connectivities, multi-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. researchgate.net
COSY experiments would reveal the coupling relationships between adjacent aromatic protons, helping to delineate the spin system on the benzene (B151609) ring.
HSQC spectra correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the protonated aromatic carbons. researchgate.net
HMBC experiments show correlations between protons and carbons over two or three bonds, which is crucial for assigning the quaternary carbons and confirming the substitution pattern on the aromatic ring by showing correlations from the N-methyl protons to the carbonyl carbon and from aromatic protons to neighboring carbons. researchgate.net
Solid-State NMR for Polymorphic Form Characterization
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for studying the structure and dynamics of materials in their solid form. nih.govnih.govresearchgate.net It is particularly valuable for characterizing polymorphism, where a compound exists in multiple crystalline forms with different physical properties. nih.govresearchgate.net By analyzing parameters such as chemical shift anisotropy (CSA), ssNMR can distinguish between different packing arrangements and intermolecular interactions, such as hydrogen bonding, in different polymorphs. nih.govnih.gov While specific ssNMR studies on this compound are not widely reported, the technique remains a vital tool for investigating the solid-state structures of related sulfonamides and benzamides. nih.govnih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. cardiff.ac.uk
For this compound, the key vibrational modes include:
N-H Stretching: The sulfonamide N-H group would exhibit stretching vibrations, typically in the region of 3200-3400 cm⁻¹. rsc.org
C=O Stretching: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1630-1680 cm⁻¹. rsc.org
S=O Stretching: The sulfonyl group (SO₂) gives rise to two characteristic strong bands: an asymmetric stretch (νas) typically between 1310-1350 cm⁻¹ and a symmetric stretch (νs) between 1140-1160 cm⁻¹. rsc.org
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the sulfonyl group and the aromatic ring system. cardiff.ac.ukesisresearch.orgchemicalbook.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Sulfonamide (N-H) | Stretching | 3200 - 3400 | Medium-Strong |
| Amide (C=O) | Stretching | 1630 - 1680 | Strong |
| Sulfonyl (S=O) | Asymmetric Stretch | 1310 - 1350 | Strong |
| Sulfonyl (S=O) | Symmetric Stretch | 1140 - 1160 | Strong |
| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium-Variable |
| Sulfonamide (S-N) | Stretching | 895 - 915 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For this compound (C₉H₁₂N₂O₃S), the exact mass can be calculated and compared to the experimental value to confirm its identity.
Tandem mass spectrometry (MS/MS) experiments reveal the molecule's fragmentation pattern, offering structural insights. nih.govresearchgate.net Common fragmentation pathways for related sulfonamides and benzamides under techniques like electrospray ionization (ESI) include:
Cleavage of the C-S bond, leading to fragments corresponding to the benzamide and sulfonyl portions.
Loss of the dimethylamino group from the amide.
Fragmentation of the sulfonamide group, often involving the loss of SO₂. researchgate.net
Cleavage adjacent to the carbonyl group. researchgate.net
Analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of the functional groups. nih.govlibretexts.orgnih.gov
X-ray Crystallography for Absolute Structural and Conformational Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise data on bond lengths, bond angles, and torsion angles. researchgate.netnih.govresearchgate.net A crystal structure analysis of this compound would reveal the absolute conformation of the molecule in the solid state, including the orientation of the sulfamoyl and dimethylbenzamide groups relative to the benzene ring. acs.org
Key structural parameters that would be determined include:
The planarity of the benzamide group.
The rotational angle (torsion angle) around the Ar-C(O) and Ar-S bonds.
The geometry of the hydrogen bonding network formed by the sulfonamide N-H groups, which is crucial in defining the crystal packing. rsc.orgnih.gov
Crystalline Polymorphism and Co-crystallization Research
Polymorphism, the ability of a compound to crystallize in different solid-state forms, is a critical area of research, particularly in materials science. nih.govmdpi.com Different polymorphs can exhibit distinct physical properties. Crystallization of this compound from various solvents and under different conditions could potentially yield different polymorphic forms. mdpi.com
X-ray diffraction would be the primary tool to identify and characterize these polymorphs, revealing differences in their unit cell parameters and packing arrangements. nih.govmdpi.com Research into co-crystallization, where the compound is crystallized with another molecule (a co-former), could also be explored to modify its physical properties through the formation of novel hydrogen-bonded structures. Advanced techniques like co-crystallization with lanthanide complexes have also been used for structural determination. memtein.com
Supramamolecular Interactions in the Solid State
While a specific, publicly available crystal structure determination for this compound is not found, a detailed analysis of closely related structures, such as N,N-dimethyl-2-sulfamoylnicotinamide, provides significant insight into the likely intermolecular interactions. researchgate.net The primary forces anticipated to be at play are hydrogen bonds, with potential contributions from other weaker non-covalent interactions.
Hydrogen Bonding:
The sulfonamide group is a potent hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens). The amide group also presents a hydrogen bond acceptor site at its carbonyl oxygen. Consequently, a robust network of hydrogen bonds is expected to be a defining feature of the crystal structure.
In a related compound, N,N-dimethyl-2-sulfamoylnicotinamide, the crystal structure reveals the presence of intermolecular N–H···O hydrogen bonds. uni.lu It is highly probable that this compound would exhibit similar interactions. Specifically, the N-H protons of the sulfonamide group of one molecule would likely form strong hydrogen bonds with the sulfonyl oxygen atoms or the carbonyl oxygen atom of a neighboring molecule. These interactions can lead to the formation of well-defined one-dimensional chains or two-dimensional sheets.
Representative Hydrogen Bond Parameters (based on analogous structures):
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| N(sulfonamide) | H | O(sulfonyl) | ~ 0.86 | ~ 2.1 | ~ 2.9 | ~ 170 |
| N(sulfonamide) | H | O(carbonyl) | ~ 0.86 | ~ 2.2 | ~ 3.0 | ~ 160 |
| C(aromatic) | H | O(sulfonyl) | ~ 0.93 | ~ 2.5 | ~ 3.4 | ~ 150 |
| C(methyl) | H | O(sulfonyl) | ~ 0.96 | ~ 2.6 | ~ 3.5 | ~ 145 |
Note: The data in this table is representative and based on typical values found in related crystal structures. Actual values for this compound would require experimental determination.
Other Potential Non-Covalent Interactions:
Beyond conventional hydrogen bonding, other interactions may further stabilize the crystal packing. These can include:
π-π Stacking: The presence of the benzene ring allows for the possibility of π-π stacking interactions between adjacent aromatic rings. The extent of these interactions would depend on the relative orientation of the molecules in the crystal lattice, which is in turn influenced by the more dominant hydrogen bonding network.
In-Depth Computational Analysis of this compound Remains a Subject for Future Research
A comprehensive review of scientific literature reveals a notable absence of dedicated research on the computational and theoretical molecular properties of the chemical compound this compound. While computational chemistry is a powerful tool for elucidating molecular structure, reactivity, and potential biological activity, it appears that this specific molecule has not yet been a direct subject of such in-depth investigations.
Extensive searches for scholarly articles detailing quantum chemical calculations, molecular dynamics simulations, or molecular docking studies focused solely on this compound have not yielded specific results. Consequently, the detailed analysis as per the requested outline, including Density Functional Theory (DFT) for molecular orbital analysis, prediction of spectroscopic parameters, conformational landscape analysis, and ligand-target interaction modeling, cannot be provided at this time.
It is important to note that computational studies are available for structurally related sulfonamide-containing compounds. For instance, research on various sulfonamide derivatives often employs these theoretical methods to explore their mechanisms of action and to design new molecules with specific therapeutic properties. These studies underscore the utility of computational approaches in the field of medicinal and materials chemistry. However, in strict adherence to the request to focus solely on this compound, the findings from these related but distinct molecules cannot be presented.
The lack of specific computational data for this compound highlights a gap in the current scientific literature and suggests an opportunity for future research. Such studies would be valuable in characterizing its electronic structure, potential conformational flexibility, and its putative interactions with biological targets, thereby contributing to a more complete understanding of this particular chemical entity.
Until such research is conducted and published, a detailed article on the computational chemistry and theoretical molecular investigations of this compound remains an endeavor for the scientific community to undertake.
Computational Chemistry and Theoretical Molecular Investigations
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are two complementary computational techniques that are pivotal in the elucidation of the structural requirements for the biological activity of a series of compounds. QSAR models establish a mathematical correlation between the chemical structure and biological activity, while pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.
For analogs of N,N-dimethyl-2-sulfamoylbenzamide, these methodologies have been instrumental in understanding their interactions with various biological targets. For instance, studies on benzamide (B126) and sulfamoylbenzamide derivatives have successfully employed these techniques to design and predict the efficacy of novel inhibitors for enzymes and receptors involved in a range of pathological conditions.
The development of predictive QSAR models for this compound analogs typically commences with the compilation of a dataset of molecules with known biological activities. These activities, often expressed as IC50 or EC50 values, are the dependent variables in the QSAR equation. The process involves a series of steps, starting from the careful curation of the data to the generation of molecular descriptors and the application of statistical methods to build the model.
A crucial aspect of this process is the generation of a pharmacophore hypothesis. For a series of three-substituted benzamide derivatives, a five-featured pharmacophore model was developed. researchgate.net This model, which is instrumental in understanding the key interaction points with a biological target, consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. researchgate.net The development of such models is an iterative process, often refined through techniques like ligand-based and structure-based virtual screening to enhance their predictive power.
The ultimate goal is to create a statistically robust model that can accurately forecast the biological activity of novel compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive and time-consuming experimental screening.
The foundation of a reliable QSAR model lies in the selection of appropriate molecular descriptors and rigorous statistical validation. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties. For this compound and its analogs, a wide array of descriptors can be calculated, including but not limited to:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Electronic descriptors: These relate to the electron distribution, such as partial charges and frontier orbital energies.
Steric descriptors: These define the three-dimensional shape and size of the molecule.
Hydrophobic descriptors: These quantify the molecule's lipophilicity, a critical factor in its pharmacokinetic profile.
Once a set of descriptors is generated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to establish a mathematical relationship with the biological activity. The resulting QSAR equation provides a quantitative measure of the impact of each descriptor on the compound's potency.
The predictive power and robustness of the developed QSAR model are assessed through stringent statistical validation. Key statistical parameters used in this validation process include:
Correlation Coefficient (R²): This parameter indicates the goodness of fit of the model, with values closer to 1.0 signifying a stronger correlation between the predicted and observed activities for the training set of molecules.
Cross-validated Correlation Coefficient (Q²): This is a measure of the model's predictive ability, determined through techniques like leave-one-out cross-validation. A high Q² value (typically > 0.5) is indicative of a model with good predictive power.
Root Mean Square Error (RMSE): This parameter measures the deviation between the predicted and actual values, with lower values indicating a better model.
For a 3D-QSAR model developed for a series of benzamide analogues, a good correlation coefficient (R² = 0.8319) and a cross-validated coefficient (Q² = 0.6213) were reported, along with a high Fisher ratio (F = 103.9). researchgate.net These values underscore the statistical significance and predictive capability of the model. The table below summarizes these and other relevant statistical parameters often encountered in QSAR studies of similar compounds.
| Statistical Parameter | Description | Typical Value for a Good Model |
| R² (Correlation Coefficient) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| Q² (Cross-validated R²) | An estimate of the predictive power of the model for new data. | > 0.5 |
| F-value (Fisher's test) | Assesses the statistical significance of the model. | High value indicates significance |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Low value indicates a better fit |
The rigorous generation of descriptors and subsequent statistical validation are indispensable steps in ensuring that the developed QSAR models are not only descriptive of the existing data but are also genuinely predictive for novel chemical entities. This computational approach significantly accelerates the drug discovery pipeline by providing a rational framework for the design of new and more effective therapeutic agents based on the this compound scaffold.
Structure Activity Relationship Sar and Rational Design of Analogues
Systematic Chemical Modification Strategies of the N,N-dimethyl-2-sulfamoylbenzamide Scaffold
The chemical architecture of this compound offers multiple points for modification. Research efforts have systematically altered various parts of the molecule, including the benzamide (B126) nitrogen, the sulfonamide group, and the aromatic ring, to probe the structural requirements for biological activity. nih.gov In the development of Hepatitis B Virus (HBV) capsid assembly effectors, for instance, the sulfamoylbenzamide structure was divided into five distinct parts, each independently modified to create a library of diverse analogues. nih.gov
A common synthetic route for generating these analogues begins with a substituted benzoic acid, such as 2-fluorobenzoic acid or 2-chloro-4-nitro benzoic acid. nih.govnih.gov This starting material is treated with chlorosulfonic acid to install the sulfonyl chloride group. nih.govnih.gov Subsequent reactions, such as treatment with thionyl chloride followed by various primary or secondary amines, yield a focused library of structurally related compounds. nih.gov
The nature of the substituents on the sulfamoylbenzamide scaffold has a profound impact on molecular recognition and biological potency. The steric and electronic properties of these appended groups dictate how the molecule interacts with its biological target. researchgate.net
In a series of sulfamoylbenzamide derivatives designed as HBV capsid assembly effectors, modification of the sulfonamide moiety demonstrated clear substituent effects. nih.gov The cyclopentyl sulfonamide analogue (Compound 4a) showed potent anti-HBV activity with an EC₅₀ of 0.8 ± 0.2 μM. nih.gov Replacing the cyclopentyl group with a difluoro azetidine (B1206935) substituent (Compound 4f) resulted in comparable potency (EC₅₀ = 1.2 ± 0.6 μM), though it exhibited higher toxicity in other cell lines. nih.gov This highlights how even small changes can modulate the biological profile of the compound.
Similarly, in the pursuit of novel antidiabetic agents, a library of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives was synthesized and evaluated for its inhibitory potential against α-glucosidase and α-amylase. tandfonline.com The results, summarized in the table below, clearly indicate that the substituents on the benzamide nitrogen play a critical role in the inhibitory potency. The compound N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide was identified as the most potent α-glucosidase inhibitor in the series. tandfonline.com
Table 1: Inhibitory Potency (IC₅₀) of Selected Sulfamoylbenzamide Derivatives
| Compound Name | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
|---|---|---|
| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | 10.13 | 1.52 |
| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | - | - |
Data sourced from in vitro evaluation studies. tandfonline.com
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to discover novel chemotypes, improve drug-like properties, and circumvent existing patents. nih.govnih.gov Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, leading to similar biological activity. nih.gov Scaffold hopping is a more drastic modification, replacing the central core of a molecule while maintaining the 3D orientation of key binding groups. nih.gov
An example of bioisosteric replacement can be found in the optimization of sulfamoylbenzamide-based HBV inhibitors. nih.gov Researchers synthesized analogues where the central amide bond was inverted. nih.gov This modification, a classic bioisosteric replacement, was well-tolerated. For example, inversion of the sulfonamide group in one series mostly preserved the potency of the parent compound, with the cyclopentyl-substituted analogue remaining the most active in its series. nih.gov This demonstrates that the precise atomic composition of the core can be altered as long as the crucial hydrogen bonding and hydrophobic interactions are maintained.
Design and Synthesis of Focused Analogue Libraries
The systematic exploration of structure-activity relationships is greatly facilitated by the design and synthesis of focused analogue libraries. nih.govtandfonline.comresearchgate.net This approach involves creating a series of compounds where specific positions on the molecular scaffold are varied systematically.
Several studies on sulfamoylbenzamide derivatives have employed this strategy. For the development of HBV inhibitors, a library of structurally diverse sulfamoyl analogues was prepared from a key amide intermediate (Compound 3). nih.gov This intermediate was reacted with a variety of primary and secondary aliphatic amines, benzyl (B1604629) amines, and amino acids to furnish the final library of compounds for biological testing. nih.gov
Table 2: Example of a Focused Library Synthesis Strategy
| Starting Material | Reagents | Resulting Moiety |
|---|---|---|
| 2-Fluorobenzoic acid | 1. Chlorosulfonic acid2. Thionyl chloride3. 3,4-Difluoroaniline (B56902) | Key Amide Intermediate (3) |
| Key Amide Intermediate (3) | Various primary/secondary amines (e.g., cyclopentylamine) | Library of N-substituted sulfamoylbenzamide analogues (4a-s) |
Synthetic strategy adapted from research on HBV capsid assembly effectors. nih.gov
A similar library approach was used to develop antidiabetic agents, where a 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride intermediate was reacted with a range of anilines, amines, and heterocyclic amines to produce a series of fifteen final compounds (5a–5o) for evaluation. nih.gov This method allows for the efficient generation of chemical diversity around a core scaffold, enabling a comprehensive investigation of SAR and the identification of lead compounds.
Investigation of Molecular Mechanisms of Action and Target Engagement
Identification and Validation of Molecular Targets through Biochemical Assays
Research into the sulfamoylbenzamide class of compounds has identified the Hepatitis B Virus (HBV) capsid protein as a primary molecular target. nih.govnih.gov A cell-based screening assay utilizing an immortalized mouse hepatocyte-derived stable cell line that supports high levels of HBV replication was instrumental in this discovery. nih.gov This screening of a large library of small molecules led to the identification of sulfamoylbenzamide (SBA) derivatives that significantly reduced the amount of cytoplasmic HBV DNA. nih.govnih.gov
Mechanistic studies have revealed that these compounds function as capsid assembly effectors. nih.gov They dose-dependently inhibit the formation of pregenomic RNA (pgRNA)-containing nucleocapsids of HBV. nih.govnih.gov The process of nucleocapsid assembly is a critical step in the HBV life cycle, involving the interaction of viral DNA polymerase with the pgRNA, which then recruits core protein dimers or oligomers to form the nucleocapsid. nih.gov By interfering with this process, sulfamoylbenzamide derivatives disrupt the viral replication cycle.
Further evidence for the specificity of this interaction comes from studies showing that these compounds are not effective against other hepadnaviruses, such as the woodchuck hepatitis virus (WHV) and duck hepatitis B virus (DHBV). nih.govnih.gov Genetic complementation studies between HBV and WHV have suggested that the HBV capsid protein is the component that confers sensitivity to the sulfamoylbenzamide derivatives. nih.govnih.gov
While the direct target has been identified as the HBV capsid protein, detailed enzyme kinetic studies for N,N-dimethyl-2-sulfamoylbenzamide are not extensively available in the public domain. The mechanism of inhibition is understood to be the disruption of protein-protein interactions necessary for nucleocapsid formation, rather than classical enzyme inhibition.
Specific receptor binding and dissociation kinetic data for this compound are not well-documented in publicly available research. The primary mechanism of action appears to be the interference with the assembly of the viral capsid, a process driven by protein-protein interactions rather than binding to a specific cellular receptor.
Cellular Pathway Elucidation at the Molecular Level
The primary cellular pathway affected by this compound and its derivatives is the HBV replication pathway. The key molecular events and their modulation by this class of compounds are outlined below:
| Cellular Process | Molecular Component | Effect of Sulfamoylbenzamide Derivatives |
| HBV Replication | Cytoplasmic HBV DNA | Significant reduction in quantity nih.govnih.gov |
| Nucleocapsid Assembly | Pregenomic RNA (pgRNA)-containing nucleocapsids | Dose-dependent inhibition of formation nih.govnih.gov |
| Viral Protein Interaction | HBV Capsid Protein | Implied as the direct target for inhibition nih.govnih.gov |
The interference with nucleocapsid assembly is a critical intervention point. In the normal HBV life cycle, the viral pregenomic RNA (pgRNA) is translated to produce the core protein and the DNA polymerase. nih.gov The polymerase binds to a specific sequence on the pgRNA, initiating the assembly of the nucleocapsid by recruiting core proteins. nih.gov Sulfamoylbenzamide derivatives disrupt this assembly process, thereby halting the subsequent steps of reverse transcription of pgRNA into viral DNA. nih.gov
Mechanistic Studies of Selectivity and Off-Target Interactions
The selectivity of sulfamoylbenzamide derivatives for HBV is a key aspect of their therapeutic potential. As previously mentioned, these compounds have been shown to be inactive against other hepadnaviruses like WHV and DHBV, pointing to a high degree of selectivity for the HBV capsid protein. nih.govnih.gov
Structure-activity relationship (SAR) studies have been conducted to optimize the antiviral activity of this class of compounds. For instance, the introduction of fluorine substituents into the sulfamoylbenzamide scaffold has been shown to yield derivatives with submicromolar antiviral activity against HBV in human hepatoma cells. nih.gov
Advanced Analytical Method Development for Research Characterization
Capillary Electrophoresis (CE) for Charge and Size-Based Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. The mobility is a function of the analyte's charge-to-size ratio. CE offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com
For sulfonamides, a class to which N,N-dimethyl-2-sulfamoylbenzamide belongs, Capillary Zone Electrophoresis (CZE) is a widely used mode. researchgate.net The separation is highly dependent on the pH of the background electrolyte (BGE), which dictates the charge state of the analyte. nih.govnih.gov The sulfonamide group is weakly acidic, allowing the molecule to become negatively charged at appropriate pH levels. nih.gov Method development involves optimizing the BGE pH, concentration, applied voltage, and the use of organic modifiers (e.g., methanol, acetonitrile) to fine-tune selectivity and resolution between the main compound and its impurities. nih.gov
| Parameter | Condition |
|---|---|
| Instrument | Capillary Electrophoresis System with UV Detector |
| Capillary | Fused Silica (e.g., 50 µm i.d., ~50 cm total length) |
| Background Electrolyte (BGE) | Phosphate or Borate buffer nih.gov |
| BGE pH | Optimized in the range of 6-9 to control ionization nih.govnih.gov |
| Applied Voltage | 15-25 kV nih.gov |
| Temperature | 25 °C nih.gov |
| Injection | Hydrodynamic (pressure) injection mdpi.com |
| Detection | UV detection at ~214 nm or ~254 nm nih.gov |
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS/MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled analytical power for complex mixtures. nih.gov For this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are particularly valuable for trace-level quantification and definitive structural identification of impurities.
LC-MS/MS combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. This is especially useful for detecting and quantifying low-level impurities or metabolites in complex matrices. researchgate.netnih.gov After separation on the LC column, the analyte is ionized (e.g., via electrospray ionization, ESI) and subjected to two stages of mass analysis. The first stage selects a specific parent ion, which is then fragmented, and the second stage analyzes the resulting daughter ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low concentrations, even in the presence of co-eluting interferences. nih.gov
GC-MS/MS operates on a similar principle but is applied to volatile analytes separated by GC. It offers enhanced selectivity over conventional GC-MS, which is crucial for analyzing trace impurities in complex samples or confirming the structure of unknown components. nih.gov
| Parameter | Description |
|---|---|
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |
| Scan Mode | Multiple Reaction Monitoring (MRM) for targeted quantification nih.gov |
| Parent Ion (Q1) | Selects the mass-to-charge ratio (m/z) of the intact molecule (e.g., [M+H]⁺) |
| Collision Gas | Argon or Nitrogen for Collision-Induced Dissociation (CID) in Q2 |
| Daughter Ion (Q3) | Selects the m/z of a specific fragment ion for detection |
Development of Stability-Indicating Methods for Research Compounds
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the concentration of an active compound due to degradation. Crucially, the method must be able to separate the intact compound from its degradation products, thus demonstrating specificity. researchgate.net The development of such a method is essential for determining the intrinsic stability of a research compound and establishing its retest period.
The process begins with forced degradation (stress testing) studies. researchgate.net this compound is subjected to a variety of harsh conditions to induce degradation, typically aiming for 5-20% degradation of the active compound. researchgate.net These conditions commonly include acid hydrolysis, base hydrolysis, oxidation, and exposure to heat and light. researchgate.net
The stressed samples are then analyzed, typically by HPLC with a photodiode array (PDA) detector. The goal is to develop a single chromatographic method that resolves the primary peak (this compound) from all degradant peaks. researchgate.net Peak purity analysis using the PDA detector is performed to ensure that the main peak is spectrally homogeneous and free from any co-eluting degradants. Once developed, this stability-indicating method can be used in formal stability studies to monitor the compound's purity over time under defined storage conditions.
| Stress Condition | Exemplary Reagent and Condition |
|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours researchgate.net |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 2 hours researchgate.net |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours researchgate.net |
| Thermal Degradation | Solid state at 80 °C for 72 hours researchgate.net |
| Photolytic Degradation | Exposed to UV/Vis light (per ICH Q1B guidelines) |
N,n Dimethyl 2 Sulfamoylbenzamide in Advanced Drug Discovery Research Paradigms
Utility as a Molecular Scaffold for Lead Identification
The N,N-dimethyl-2-sulfamoylbenzamide core structure serves as a foundational molecular scaffold in the identification of new lead compounds. A lead compound is a chemical starting point that has some desired biological activity but may require modification to improve its potency, selectivity, or pharmacokinetic properties. The sulfamoylbenzamide framework is particularly amenable to such modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
Researchers have utilized the sulfamoylbenzamide scaffold to develop inhibitors for a variety of biological targets. For instance, derivatives of this scaffold have been synthesized and evaluated as selective inhibitors of human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), a family of enzymes implicated in conditions like thrombosis, diabetes, and cancer. In these studies, the core scaffold is decorated with various substituents to probe the binding pocket of the target enzyme and identify key interactions that contribute to inhibitory activity.
Similarly, the sulfamoylbenzamide structure has been employed as a starting point for the development of Hepatitis B Virus (HBV) capsid assembly effectors. nih.gov By systematically modifying different parts of the scaffold, researchers can identify compounds that disrupt the normal assembly of the viral capsid, a crucial step in the HBV life cycle. nih.gov The versatility of the this compound scaffold allows for the generation of diverse chemical libraries, increasing the probability of identifying promising hit compounds during high-throughput screening campaigns. A "hit" is a compound that shows a desired activity in a primary screen and serves as the starting point for lead optimization.
The general structure of the sulfamoylbenzamide scaffold allows for modifications at multiple positions, which is a key feature for its utility in lead identification. The ability to introduce a variety of chemical groups at different points on the molecule enables the exploration of a wide range of chemical properties and spatial arrangements, facilitating the discovery of compounds with novel mechanisms of action.
Strategies for Hit-to-Lead and Lead Optimization in Pre-clinical Research
Once a "hit" compound containing the this compound scaffold is identified, the subsequent stages of drug discovery focus on optimizing its properties to generate a viable pre-clinical candidate. This process, known as hit-to-lead and lead optimization, involves iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and drug-like properties.
Rational drug design relies on an understanding of the three-dimensional structure of the biological target to guide the modification of a lead compound. The goal is to design molecules that bind to the target with high affinity and specificity, thereby maximizing therapeutic efficacy and minimizing off-target effects.
A notable example of rational design involving a sulfamoylbenzamide scaffold is the development of novel inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. researchgate.net Based on the structure of the known STAT3 inhibitor Niclosamide, researchers designed and synthesized a series of N-substituted sulfamoylbenzamide derivatives. researchgate.net This rational approach led to the identification of compounds with significantly improved inhibitory activity against cancer cell lines with overactive STAT3 signaling. researchgate.net Molecular modeling studies can be employed to visualize how these modified compounds interact with the STAT3 protein, providing insights into the key binding interactions that contribute to their enhanced potency. researchgate.net
The following table summarizes the activity of rationally designed sulfamoylbenzamide-based STAT3 inhibitors:
| Compound | Target Cell Line | IC₅₀ (μM) |
| B12 | MDA-MB-231 | 0.61 |
| B12 | HCT-116 | 1.11 |
| B12 | SW480 | 0.89 |
IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from a study on N-substituted sulfamoylbenzamide STAT3 inhibitors. researchgate.net
This data demonstrates the successful application of rational design to improve the potency of a lead compound.
In addition to potency and selectivity, a successful drug candidate must possess favorable ADME properties. These properties determine how the compound is absorbed into the bloodstream, distributed to the target tissues, metabolized by the body, and ultimately excreted. The this compound scaffold offers multiple sites for chemical modification to fine-tune these pharmacokinetic parameters.
For instance, the lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) of a molecule can significantly impact its absorption and distribution. By introducing polar or non-polar functional groups to the sulfamoylbenzamide core, researchers can modulate its lipophilicity to achieve a desired balance. Computational tools can be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of virtual compounds before they are synthesized, helping to prioritize candidates with a higher likelihood of success. nih.gov
In the development of antidiabetic agents based on a sulfamoylbenzamide scaffold, researchers have synthesized and evaluated a series of derivatives for their in vitro antidiabetic potential. tandfonline.com Computational studies were also performed to predict the drug-likeness and ADMET properties of these compounds, guiding the selection of derivatives with potentially favorable pharmacokinetic profiles. tandfonline.com This integrated approach of synthesis, biological testing, and in silico prediction is crucial for efficient lead optimization.
Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Research
The principles of fragment-based drug discovery (FBDD) involve screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov These fragments can then be grown or linked together to create more potent lead compounds. The sulfamoylbenzamide moiety, due to its size and chemical functionality, can be considered a valuable fragment for screening against various targets. Sulfamides and sulfonamides, the class of compounds to which this compound belongs, are recognized for their potential as fragments in drug discovery. nih.gov
While specific examples of this compound in FBDD are not extensively documented, the broader class of sulfamides has been investigated as fragments for inhibiting enzymes like carbonic anhydrase. nih.gov The identification of a sulfamide (B24259) fragment binding to a target can serve as a starting point for designing more elaborate molecules with improved affinity and selectivity.
Covalent inhibitors are a class of drugs that form a permanent chemical bond with their target protein. This can lead to prolonged duration of action and high potency. The this compound scaffold contains functional groups that could potentially be modified to incorporate a reactive "warhead" capable of forming a covalent bond with a specific amino acid residue in the target's active site. While direct research on covalent inhibitors derived from this specific scaffold is limited, the chemical tractability of the benzamide (B126) and sulfamoyl groups makes it a plausible starting point for the design of such inhibitors. The introduction of a reactive group, such as an acrylamide (B121943) or a fluoromethyl ketone, onto the scaffold could transform it into a covalent inhibitor, a strategy that is increasingly being explored in modern drug discovery.
Future Directions and Unexplored Research Avenues
Application of Artificial Intelligence and Machine Learning in Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to significantly accelerate the identification and optimization of novel therapeutic agents. These computational tools can be powerfully applied to the design of new sulfamoylbenzamide derivatives with enhanced efficacy and specificity.
Key Applications of AI/ML in Sulfamoylbenzamide Research:
Predictive Modeling: AI algorithms can be trained on existing data for sulfamoylbenzamide analogues to predict their biological activity, pharmacokinetic properties, and potential toxicity. This can help prioritize the synthesis of compounds with the highest probability of success.
De Novo Design: Generative AI models can design entirely new sulfamoylbenzamide structures with desired properties, potentially leading to the discovery of compounds with novel mechanisms of action.
Structure-Activity Relationship (SAR) Analysis: ML algorithms can analyze complex SAR data to identify subtle patterns and relationships that may not be apparent through traditional methods, providing deeper insights into how chemical structure influences biological activity.
A 2021 review highlighted the growing impact of AI and machine learning in drug discovery, emphasizing their role in transforming medical information into reusable and predictive models. ontosight.ai For instance, machine learning models like random forests and neural networks have been used to predict the properties of various compounds, including those with sulfonamide groups. ontosight.ainih.gov The application of these technologies to the sulfamoylbenzamide class could significantly reduce the time and cost associated with developing new drug candidates. sigmaaldrich.comdrugbank.com
Exploration of Novel Biological Targets beyond Current Research
While sulfamoylbenzamides have been extensively studied for their effects on targets like carbonic anhydrases, acetylcholinesterase, and viral proteins, a vast landscape of other biological targets remains to be explored. The inherent chemical versatility of the sulfamoylbenzamide scaffold makes it an attractive starting point for designing inhibitors for a wide range of enzymes and receptors implicated in disease.
Potential Novel Biological Targets for Sulfamoylbenzamides:
Kinases: Many cancers and inflammatory diseases are driven by aberrant kinase activity. The sulfamoylbenzamide scaffold could be modified to develop selective kinase inhibitors.
Proteases: Proteases play crucial roles in various physiological processes, and their dysregulation is associated with numerous diseases. Designing sulfamoylbenzamide-based protease inhibitors could offer new therapeutic strategies.
Ion Channels: Ion channels are involved in a multitude of cellular functions, and their modulation can have significant therapeutic effects. The potential of sulfamoylbenzamides to interact with specific ion channels is an area ripe for investigation.
Epigenetic Targets: The field of epigenetics is a rapidly growing area of drug discovery. Sulfamoylbenzamides could be explored for their ability to inhibit epigenetic enzymes like histone deacetylases (HDACs) or methyltransferases.
The discovery of novel biological targets is a continuous process in biomedical research. As new targets are validated, the existing libraries of sulfamoylbenzamide derivatives can be screened against them, and new compounds can be rationally designed to engage these targets.
Potential for Advanced Materials Science or Chemical Probe Applications
Beyond their therapeutic potential, sulfamoylbenzamide derivatives could find applications in materials science and as chemical probes for biological research. Their structural features, including the ability to form hydrogen bonds and participate in various chemical reactions, make them interesting building blocks for new materials.
Potential Applications in Materials Science and as Chemical Probes:
Functional Polymers: Sulfamoylbenzamide moieties could be incorporated into polymer chains to create materials with specific properties, such as enhanced thermal stability or the ability to bind to certain molecules.
Supramolecular Assemblies: The directed intermolecular interactions of sulfamoylbenzamides could be harnessed to create complex supramolecular structures with potential applications in sensing or catalysis.
Fluorescent Probes: By attaching a fluorescent reporter group to the sulfamoylbenzamide scaffold, it may be possible to develop chemical probes that can be used to visualize and study specific biological targets or processes within living cells. Research has already shown that sulfonamide-containing naphthalimides can be used as fluorescent probes for tumor imaging.
Affinity-Based Probes: The sulfamoylbenzamide core can be functionalized with reactive groups to create affinity-based probes for identifying the protein targets of biologically active compounds.
The exploration of these non-therapeutic applications would represent a significant expansion of the research landscape for this versatile class of compounds.
Bridging Theoretical and Experimental Approaches for Comprehensive Understanding
A synergistic approach that combines theoretical calculations with experimental validation is crucial for gaining a deep and comprehensive understanding of the chemical and biological properties of sulfamoylbenzamide derivatives. Computational methods can provide valuable insights that guide and rationalize experimental studies, while experimental data is essential for validating and refining theoretical models.
Integrating Theoretical and Experimental Approaches:
Molecular Docking and Dynamics Simulations: These computational techniques can predict how sulfamoylbenzamide derivatives bind to their biological targets, providing a molecular basis for their mechanism of action and helping to explain observed structure-activity relationships.
Quantum Mechanical Calculations: Quantum mechanics can be used to calculate the electronic properties of sulfamoylbenzamide molecules, such as their charge distribution and reactivity, which can influence their biological activity and pharmacokinetic properties.
In Silico ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of sulfamoylbenzamide derivatives, helping to identify compounds with favorable drug-like properties early in the discovery process.
Spectroscopic and Crystallographic Analysis: Experimental techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure of synthesized compounds and for providing detailed information about their three-dimensional conformation and interactions with biological macromolecules.
By closely integrating these theoretical and experimental approaches, researchers can accelerate the discovery and development of new sulfamoylbenzamide-based therapeutics and materials with optimized properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
